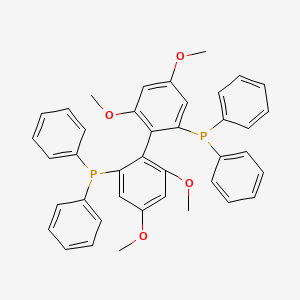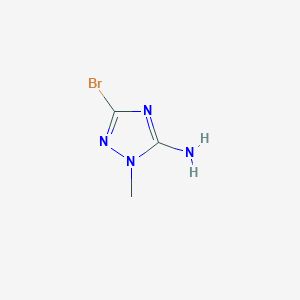
(R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl
Descripción general
Descripción
®-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl is a chiral diphosphine ligand known for its high enantioselectivity and reactivity in various organic reactions This compound is particularly valuable in asymmetric catalysis, where it facilitates the formation of chiral products with high precision
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated biphenyl derivative with a boronic acid in the presence of a palladium catalyst.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions, often using methyl iodide and a base such as potassium carbonate.
Attachment of Diphenylphosphino Groups:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
®-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can participate in reduction reactions, often in the presence of transition metal catalysts.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Transition metal catalysts such as palladium or rhodium.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl is widely used as a ligand in asymmetric catalysis. It is particularly effective in:
Hydrogenation Reactions: Facilitating the reduction of prochiral substrates to chiral products.
Cross-Coupling Reactions: Enhancing the selectivity and yield of coupling reactions involving aryl halides and organometallic reagents.
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of chiral drugs and bioactive molecules. Its ability to induce chirality in complex molecules makes it valuable for producing enantiomerically pure pharmaceuticals.
Industry
In industrial applications, ®-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl is used in the production of fine chemicals and specialty materials. Its role in catalysis helps streamline processes and improve product quality.
Mecanismo De Acción
The mechanism by which ®-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl exerts its effects involves coordination to transition metal centers. The diphenylphosphino groups act as electron-donating ligands, stabilizing the metal center and facilitating catalytic cycles. The methoxy groups enhance solubility and steric properties, contributing to the overall reactivity and selectivity of the catalyst.
Comparación Con Compuestos Similares
Similar Compounds
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl:
®-2,2’-Bis(diphenylphosphino)-1,1’-biphenyl: Similar to the target compound but lacks the methoxy groups, affecting its solubility and steric properties.
Uniqueness
®-2,2’-Bis(diphenylphosphino)-4,4’,6,6’-tetramethoxy)-1,1’-biphenyl is unique due to the presence of methoxy groups, which enhance its solubility and steric properties. This makes it more effective in certain catalytic applications compared to its analogs.
Propiedades
IUPAC Name |
[2-(2-diphenylphosphanyl-4,6-dimethoxyphenyl)-3,5-dimethoxyphenyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O4P2/c1-41-29-25-35(43-3)39(37(27-29)45(31-17-9-5-10-18-31)32-19-11-6-12-20-32)40-36(44-4)26-30(42-2)28-38(40)46(33-21-13-7-14-22-33)34-23-15-8-16-24-34/h5-28H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQIPQZYSQJPNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(C=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O4P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365531-75-4 | |
| Record name | (R)-2,2'-Bis(diphenylphosphino)-4,4',6,6'-tetramethoxy)-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B3419042.png)

![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/new.no-structure.jpg)








![4,7-dichloroThiazolo[4,5-d]pyridazine](/img/structure/B3419127.png)

